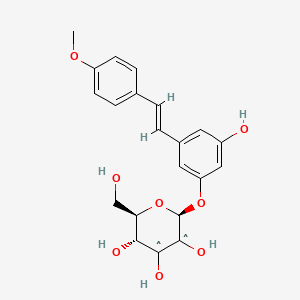
CID 156588477
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 156588477 is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The preparation of CID 156588477 involves several synthetic routes and reaction conditions. One common method includes dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react . Industrial production methods may vary, but they typically involve large-scale synthesis using similar chemical reactions and conditions to ensure consistency and purity.
Chemical Reactions Analysis
CID 156588477 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
CID 156588477 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its reactivity and properties. In biology, it may be used to investigate its effects on biological systems and its potential as a therapeutic agent. In medicine, it could be explored for its potential use in drug development and treatment of diseases. In industry, it may be utilized in the production of materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of CID 156588477 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 156588477 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity. For example, compounds such as CID 2632, CID 6540461, CID 5362065, and CID 5479530 are structurally similar and may share some properties with this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C21H22O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
InChI |
InChI=1S/C21H22O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-18,21-26H,11H2,1H3/b3-2+/t17-,18-,21-/m1/s1 |
InChI Key |
CGLJDWZOOZQGRN-UCFZQOQISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C]([C]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3[C]([C](C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















